Enzymatic Potency: FK866 vs. MS0 (Structural Analog)
In a direct head-to-head recombinant human NAMPT enzymatic assay, FK866 demonstrated an IC50 of 1.60 ± 0.32 nM, which is 5.7-fold more potent than the structural analog MS0 (IC50 = 9.08 ± 0.90 nM) [1]. This difference is attributed to FK866's unique hydrophobic interaction with Arg349, a contact absent in the MS0-bound crystal structure [2].
| Evidence Dimension | Enzymatic IC50 (recombinant human NAMPT) |
|---|---|
| Target Compound Data | 1.60 ± 0.32 nM |
| Comparator Or Baseline | MS0: 9.08 ± 0.90 nM |
| Quantified Difference | 5.7-fold lower (more potent) |
| Conditions | Recombinant human NAMPT (2-491 residues), cell-free fluorescence-based assay |
Why This Matters
FK866's 5.7-fold higher enzymatic potency translates to a substantially lower concentration requirement to achieve equivalent target engagement in biochemical assays.
- [1] Zhang SL, Xu TY, et al. Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacol Sin. 2018;39(2):294-303. View Source
- [2] Zhang SL, Xu TY, et al. Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacol Sin. 2018;39(2):294-303. (PDB: 5Y0P, 5Y0Q) View Source
